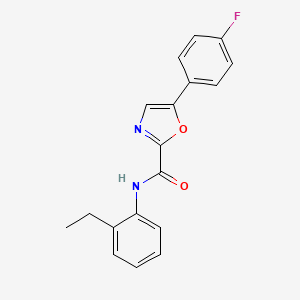

N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-2-12-5-3-4-6-15(12)21-17(22)18-20-11-16(23-18)13-7-9-14(19)10-8-13/h3-11H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEFOAMUXVZAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide” typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: This step involves the reaction of the oxazole derivative with an amine, such as 2-ethylphenylamine, under suitable conditions to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has highlighted that oxazole derivatives, including N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, exhibit significant anticancer activity. Various studies have evaluated the cytotoxic effects of oxazole derivatives against different cancer cell lines, demonstrating their potential as apoptosis inducers.

- Case Study : In a study evaluating several oxazole derivatives, compounds similar to this compound showed IC50 values ranging from 0.11 to 92.4 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The presence of electron-withdrawing groups on the aromatic rings was crucial for enhancing biological activity.

Tyrosinase Inhibition

Another notable application of oxazole derivatives is their role as tyrosinase inhibitors, which are important in treating hyperpigmentation disorders and skin-related conditions.

- Research Findings : Compounds with structural similarities to this compound have been shown to inhibit tyrosinase activity effectively. For instance, certain derivatives exhibited IC50 values in the nanomolar range against mushroom tyrosinase, indicating strong inhibitory potency .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functionalization processes.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Amide Formation | 2-Ethylphenylamine + 4-Fluorobenzoyl chloride | Formation of an amide bond |

| 2 | Cyclization | Oxidative cyclization agents | Formation of the oxazole ring |

| 3 | Carboxylation | Carbon dioxide or carboxylic acids | Introduction of the carboxamide group |

This synthetic pathway allows for the modification of various substituents on the aromatic rings, which can significantly influence the biological activity of the resulting compounds.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology and dermatology:

Neurological Disorders

Emerging research suggests that certain oxazole derivatives may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases are ongoing, with preliminary findings indicating potential benefits in reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

Oxazole compounds have also been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.

Mechanism of Action

The mechanism of action of “N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Cores

Compound C22 (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide)

- Core Structure : 1,2,4-oxadiazole vs. oxazole in the target compound.

- Substituents :

- Position 5: 4-fluorophenyl (shared with the target compound).

- Position 2: Piperidine-carboxamide linked to 2-methylphenyl (vs. 2-ethylphenyl in the target).

- Pharmacological Relevance : Demonstrated high binding affinity to Mycobacterium tuberculosis targets in silico, with favorable ADMET properties .

Compound 6f (5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide)

- Core Structure : 1,3,4-oxadiazole.

- Substituents: Position 5: 4-chloro-2-phenoxyphenyl (distinct halogen and ether groups vs. 4-fluorophenyl in the target). Position 2: Cyclohexyl carboxamide (bulkier than 2-ethylphenyl).

- Key Differences: The chloro-phenoxy group introduces steric hindrance and electron-withdrawing effects, which may alter target selectivity. The cyclohexyl group in 6f could reduce solubility compared to the aromatic 2-ethylphenyl in the target compound .

Analogues with Fluorophenyl Bioisosteres

Maritinone (C38)

- Structure: A natural product with a quinone core.

- Pharmacological Relevance : Exhibits antitubercular activity but lacks the fluorophenyl and carboxamide motifs present in the target compound.

- Key Differences :

N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide

- Structure : Pyrimidine-dione core with fluorobenzamide.

- Key Differences :

Heterocyclic Derivatives with Varied Substituents

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Core Structure : Thiazole with triazole and pyrazole moieties.

- Substituents : Multiple fluorophenyl groups.

- Key Differences: The triazole and pyrazole rings introduce additional hydrogen-bonding sites absent in the target compound. Crystallographic data shows non-planar conformations, suggesting conformational flexibility compared to the rigid oxazole core .

N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide

- Core Structure : Oxazole (shared with the target compound).

- Substituents: Position 5: 3-(Trifluoromethyl)phenyl (stronger electron-withdrawing effect vs. 4-fluorophenyl). Position 2: Pyrrolidine-cyano carboxamide (polar vs. 2-ethylphenyl).

- Pharmacological Relevance : USP30 inhibitor for mitochondrial dysfunction.

- Key Differences: The trifluoromethyl group enhances electronegativity but may reduce solubility. The polar pyrrolidine-cyano group contrasts with the hydrophobic 2-ethylphenyl in the target compound, affecting cellular uptake .

Biological Activity

N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a synthetic organic compound belonging to the oxazole derivative class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes an oxazole ring, a carboxamide group, and two phenyl substituents (one ethyl-substituted and one fluorine-substituted). The synthesis typically involves the formation of the oxazole ring through cyclization reactions followed by the introduction of the carboxamide group via reactions with appropriate amines under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate these targets, leading to various biological effects:

- Anticancer Activity : It has been reported that compounds with similar structures can inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Antimicrobial Effects : The compound's interaction with microbial cell membranes may disrupt their integrity, resulting in antimicrobial activity against various pathogens.

Anticancer Activity

This compound has shown promising results in preclinical studies targeting various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated its efficacy against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.

- Mechanisms Observed : Flow cytometry assays indicated that similar compounds induce apoptosis in cancer cells in a dose-dependent manner. This is often accompanied by increased expression of pro-apoptotic proteins such as p53 and activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 0.65 | Induction of apoptosis |

| MCF-7 | 2.41 | Activation of p53 and caspase pathways |

| MEL-8 | 1.50 | Cell cycle arrest at G0-G1 phase |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Pathogens Tested : It has been evaluated against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Minimum Inhibitory Concentration (MIC) : Studies suggest that derivatives with similar structures exhibit MIC values ranging from 25 to 50 µg/mL against various strains, indicating significant antimicrobial potential .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Antibacterial |

| Escherichia coli | 32 | Antibacterial |

| Candida albicans | 30 | Antifungal |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery:

- Study on Anticancer Properties : A study published in MDPI demonstrated that related oxazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .

- Antimicrobial Efficacy : Research indicated that fluorinated compounds often show enhanced antibacterial activity compared to their non-fluorinated counterparts, supporting the notion that this compound could be a valuable candidate for further development in antimicrobial therapies .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-ethylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 2-ethylaniline with a pre-synthesized oxazole-2-carboxylic acid derivative (e.g., 5-(4-fluorophenyl)oxazole-2-carboxylic acid) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine) .

- Step 2 : Purification via column chromatography or recrystallization to isolate the final product.

- Key Considerations : Reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products.

Q. Q2. Which spectroscopic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic ring integration .

- Infrared Spectroscopy (IR) : Confirmation of carboxamide (C=O stretch ~1650 cm) and fluorophenyl (C-F stretch ~1200 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce side reactions.

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate reaction rates without decomposition .

Q. Q4. How is crystallographic data resolved for structural elucidation?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix) and analyze using SHELX software for space group determination and refinement .

- Data Validation : Cross-check with density functional theory (DFT) calculations to confirm bond lengths and angles .

Biological Activity & Mechanism

Q. Q5. What biological targets are hypothesized for this compound?

- USP30 Inhibition : Structural analogs (e.g., oxazole carboxamide derivatives) are patented as inhibitors of USP30, a deubiquitinating enzyme implicated in mitochondrial dysfunction .

- Enzyme Assays : Target validation typically involves fluorescence-based assays using recombinant USP30 and ubiquitin-AMC substrates to measure inhibition kinetics .

Q. Q. Q6. How are IC values determined experimentally?

- Dose-Response Curves : Treat target enzymes (e.g., USP30) with compound concentrations (0.1–100 µM) and measure activity loss. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC .

- Controls : Include positive controls (e.g., known USP30 inhibitors) and solvent-only blanks to normalize data .

Data Analysis & Contradictions

Q. Q7. How should discrepancies in reported enzyme inhibition data be addressed?

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, substrate concentration).

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Meta-Analysis : Compare with structurally similar compounds (e.g., fluorophenyl-thiazole derivatives) to identify trends in substituent effects .

Comparative & Computational Studies

Q. Q8. How does fluorophenyl substitution impact bioactivity compared to other derivatives?

- Structure-Activity Relationship (SAR) : Replace the 4-fluorophenyl group with chloro- or methoxy-substituted analogs and test USP30 inhibition. Fluorine’s electronegativity often enhances target binding via dipole interactions .

- Computational Docking : Use Schrödinger Suite or AutoDock to model ligand-protein interactions. Focus on hydrogen bonding with catalytic cysteine residues in USP30 .

Q. Q9. What computational methods predict metabolic stability?

- In Silico Tools : Employ ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and metabolic sites.

- Molecular Dynamics (MD) : Simulate compound solvation in lipid bilayers to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.